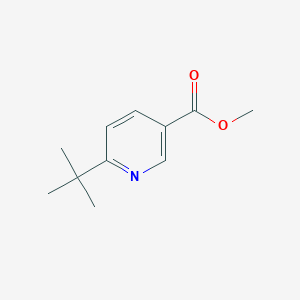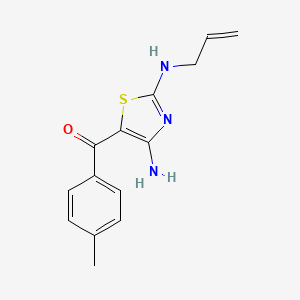
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone is a synthetic organic compound with the molecular formula C14H15N3OS This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the allylamino and p-tolyl groups. One common method involves the reaction of 2-aminothiazole with p-tolyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Additionally, the allylamino and p-tolyl groups can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methylphenethylamine: Shares the p-tolyl group but lacks the thiazole ring.
Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.
Uniqueness
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone is unique due to the combination of the allylamino and p-tolyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H15N3OS |
|---|---|
分子量 |
273.36 g/mol |
IUPAC 名称 |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-16-14-17-13(15)12(19-14)11(18)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,17) |
InChI 键 |
UHCJHGGLQLTCRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


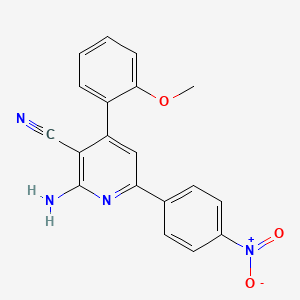
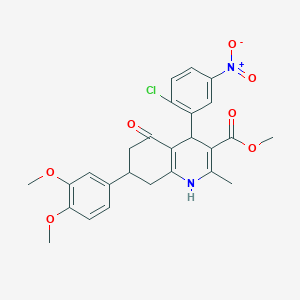

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

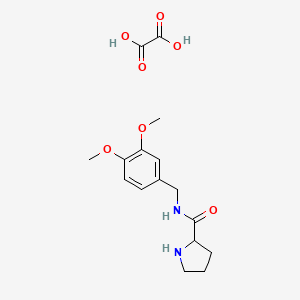


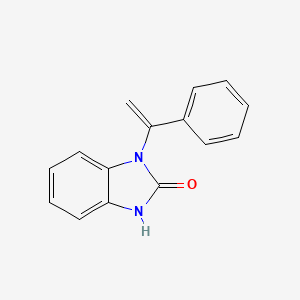
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
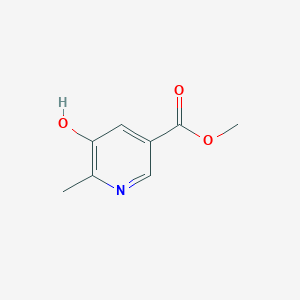

![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
